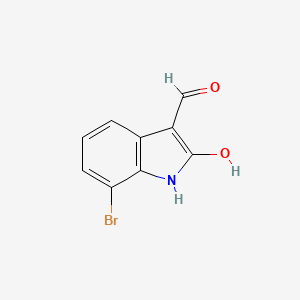
(3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one typically involves the bromination of an indole precursor followed by the introduction of a hydroxymethylidene group. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and formaldehyde or other aldehydes for the hydroxymethylidene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and subsequent functionalization under controlled conditions to ensure high yield and purity. The specific conditions would depend on the desired scale and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could convert the hydroxymethylidene group to a hydroxymethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Indole derivatives are known for their ability to interact with various biological targets, making them valuable in drug discovery.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other materials that require indole-based structures.
Wirkmechanismus
The mechanism of action of (3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom and hydroxymethylidene group could play roles in binding to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
7-bromoindole: A simpler brominated indole derivative.
3-(hydroxymethylidene)indole: Lacks the bromine atom but has a similar functional group.
Uniqueness
(3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one is unique due to the combination of the bromine atom and the hydroxymethylidene group, which can confer distinct reactivity and biological activity compared to other indole derivatives.
Eigenschaften
IUPAC Name |
7-bromo-2-hydroxy-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-2-5-6(4-12)9(13)11-8(5)7/h1-4,11,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVOAGMSHVKYAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














